

Preliminary Research Findings on Lzfpn-90: A Hypothetical Technical Overview

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Compound of Interest

Compound Name: Lzfpn-90

Cat. No.: B15614791

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Introduction

Lzfpn-90 is a novel investigational small molecule designed as a selective inhibitor of the hypothetical tyrosine kinase, TK-1a. Dysregulation of the TK-1a signaling pathway has been implicated in various proliferative disorders. This document outlines the preliminary in vitro and in vivo research findings for **Lzfpn-90**, detailing its binding affinity, enzymatic activity, and initial efficacy in preclinical models. The provided experimental protocols and pathway diagrams serve as a foundational guide for researchers and drug development professionals in the field.

Quantitative Data Summary

The following tables summarize the key quantitative data from our preliminary assessment of **Lzfpn-90**.

Table 1: In Vitro Binding Affinity and Enzymatic Inhibition

Target	Assay Type	Lzfpn-90 IC ₅₀ (nM)	Lzfpn-90 K _i (nM)
TK-1a	TR-FRET	15.2 ± 2.1	8.9 ± 1.5
TK-1b	TR-FRET	1,250 ± 88	>1,000
PDGFRβ	KinaseGlo	>10,000	>10,000
VEGFR2	KinaseGlo	>10,000	>10,000

Table 2: Cellular Activity of **Lzfpn-90**

Cell Line	Target Pathway	Assay Type	Lzfpn-90 EC ₅₀ (nM)
CT-26 (Murine Colon Carcinoma)	p-TK-1a Inhibition	Western Blot	45.8 ± 5.3
HCT116 (Human Colon Carcinoma)	Proliferation	CellTiter-Glo	78.1 ± 9.2
A549 (Human Lung Carcinoma)	Proliferation	CellTiter-Glo	152.4 ± 18.7

Table 3: In Vivo Efficacy in CT-26 Xenograft Model

Treatment Group	Dose (mg/kg, BID)	Tumor Growth Inhibition (%)	Final Tumor Volume (mm ³)
Vehicle	-	0%	1,520 ± 210
Lzfpn-90	10	35%	988 ± 155
Lzfpn-90	30	68%	486 ± 98

Experimental Protocols

TR-FRET Kinase Assay for IC₅₀ Determination

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of **Lzfpn-90** against the target kinase TK-1a.

Methodology:

- A reaction mixture was prepared containing 5 nM recombinant human TK-1a enzyme, 10 μ M ATP, and 200 nM ULight™-poly-GT substrate in kinase buffer (50 mM HEPES, pH 7.5, 10 mM $MgCl_2$, 1 mM EGTA, 0.01% Brij-35).
- **Lzfpn-90** was serially diluted in DMSO and added to the reaction mixture to achieve final concentrations ranging from 1 pM to 100 μ M.
- The reaction was incubated for 60 minutes at room temperature.
- A stop solution containing 20 mM EDTA and 2 nM Europium-labeled anti-phosphotyrosine antibody (Eu-W1024) was added.
- The mixture was incubated for a further 60 minutes at room temperature to allow for antibody binding.
- Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) signal was measured on an appropriate plate reader with an excitation wavelength of 320 nm and emission wavelengths of 615 nm and 665 nm.
- The ratio of the emission signals (665/615) was calculated, and the results were normalized to control wells (0% inhibition for DMSO vehicle, 100% inhibition for no enzyme).
- IC_{50} values were determined by fitting the data to a four-parameter logistic curve using GraphPad Prism.

Cell Proliferation Assay (CellTiter-Glo®)

Objective: To assess the effect of **Lzfpn-90** on the proliferation of cancer cell lines.

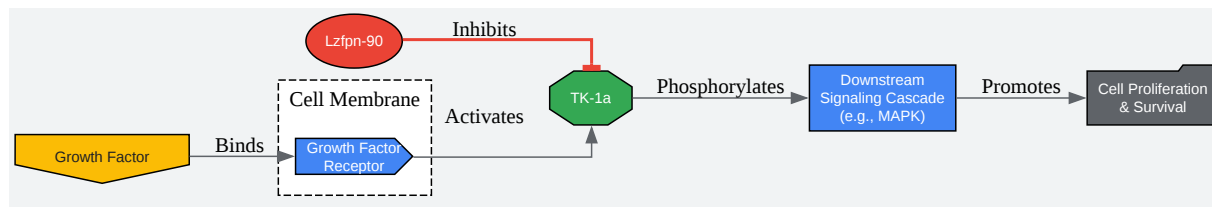
Methodology:

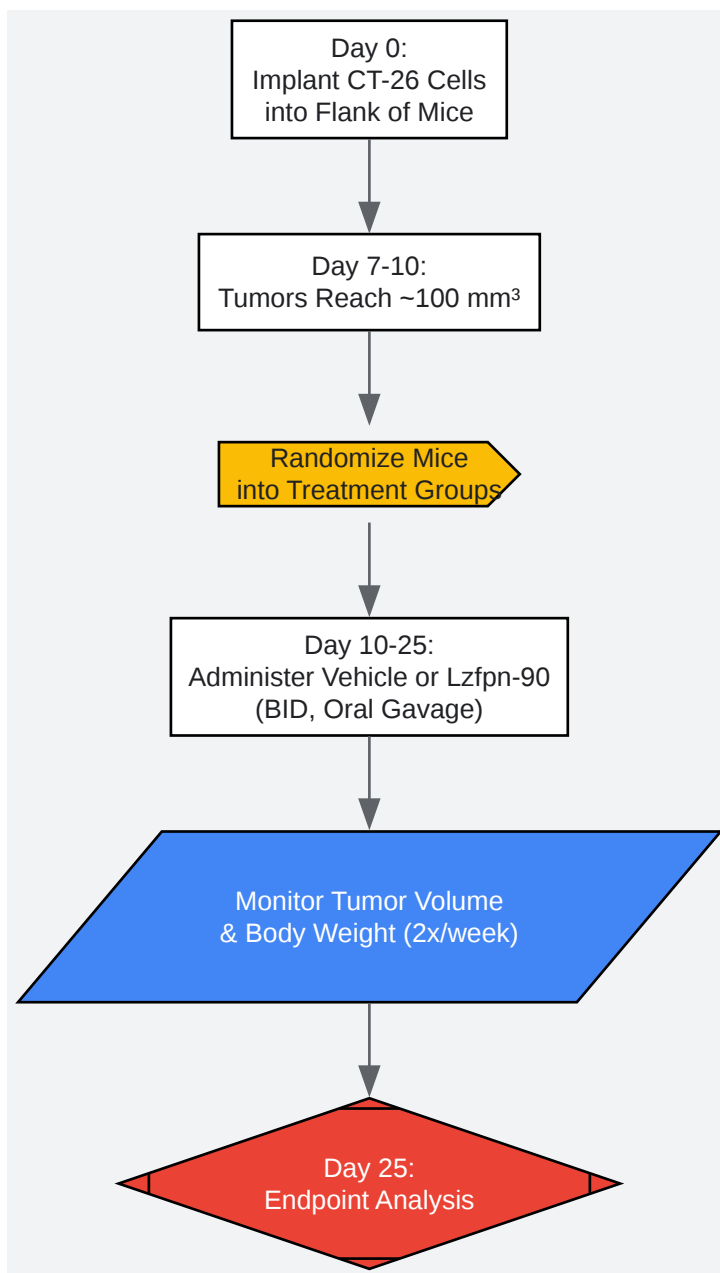
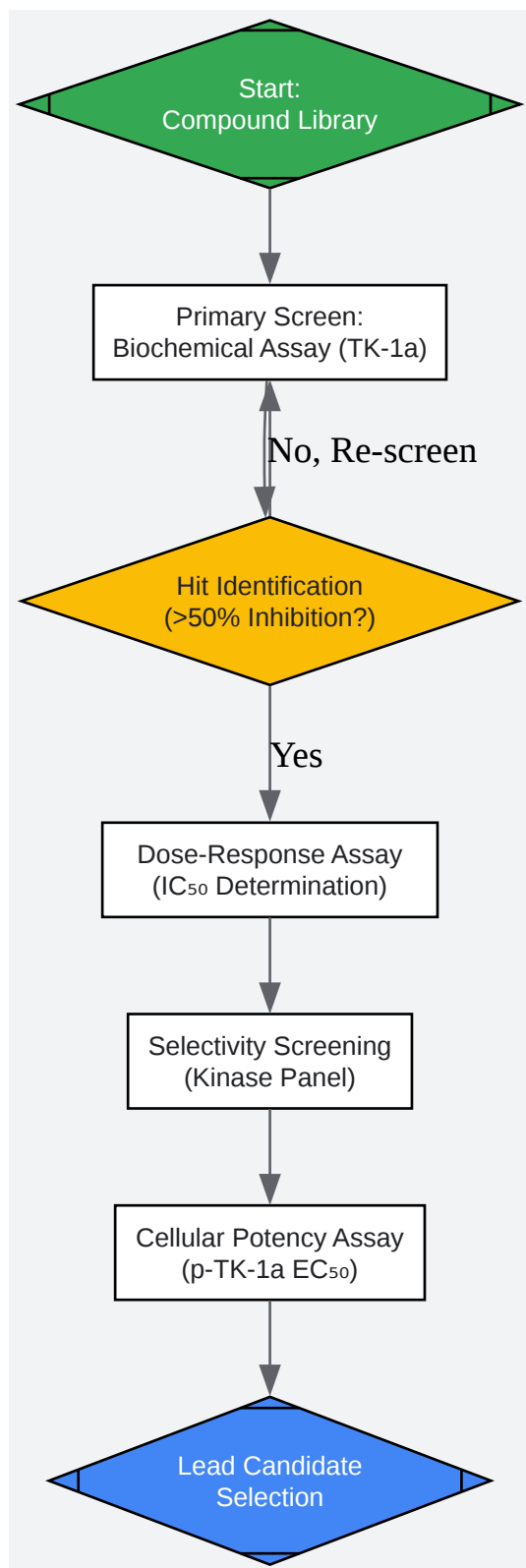
- HCT116 and A549 cells were seeded in 96-well opaque-walled plates at a density of 5,000 cells/well and allowed to adhere overnight.
- **Lzfpn-90** was serially diluted and added to the wells in triplicate. Plates were incubated for 72 hours at 37°C in a 5% CO_2 atmosphere.

- An equal volume of CellTiter-Glo® Reagent was added to each well.
- The plate was placed on an orbital shaker for 2 minutes to induce cell lysis.
- The plate was incubated at room temperature for 10 minutes to stabilize the luminescent signal.
- Luminescence was recorded using a plate-reading luminometer.
- EC₅₀ values were calculated by normalizing the data to vehicle-treated controls and fitting to a dose-response curve.

Visualizations: Pathways and Workflows

Lzfpn-90 Mechanism of Action





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